Ethyl 3-bromo-4-fluorobenzoate

Cross-Coupling Regioselectivity C-H Activation

Ethyl 3-bromo-4-fluorobenzoate (CAS 23233-33-2) is a disubstituted benzoate ester characterized by the presence of a bromine atom at the meta (3-) position and a fluorine atom at the para (4-) position on the aromatic ring relative to the ethyl ester functional group. This specific substitution pattern creates a unique electronic environment on the phenyl ring, distinguishing it from other regioisomeric bromo-fluorobenzoates.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
CAS No. 23233-33-2
Cat. No. B031074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-4-fluorobenzoate
CAS23233-33-2
SynonymsEthyl 3-Bromo-4-fluorobenzoate
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)F)Br
InChIInChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3
InChIKeyFDVAAQDTTZNHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-bromo-4-fluorobenzoate (CAS 23233-33-2) – A Strategic Halogenated Aromatic Ester for Pharmaceutical Intermediates and Regioselective Synthesis


Ethyl 3-bromo-4-fluorobenzoate (CAS 23233-33-2) is a disubstituted benzoate ester characterized by the presence of a bromine atom at the meta (3-) position and a fluorine atom at the para (4-) position on the aromatic ring relative to the ethyl ester functional group [1]. This specific substitution pattern creates a unique electronic environment on the phenyl ring, distinguishing it from other regioisomeric bromo-fluorobenzoates [2]. The compound is widely utilized as a versatile building block in organic synthesis, particularly in the pharmaceutical industry, where its halogen atoms serve as strategic handles for further functionalization [1]. Its primary applications include serving as a key intermediate in the preparation of 2,3-diarylpyrrole inhibitors of parasite cGMP-dependent protein kinase, which are novel anticoccidial agents, and in the synthesis of aminopyrazole inhibitors for c-Jun N-terminal Kinase 3 (JNK3) [3][4].

Why Generic Substitution Fails for Ethyl 3-bromo-4-fluorobenzoate: The Criticality of Regiochemistry and Purity in Halogenated Aromatic Esters


The precise 3-bromo-4-fluoro substitution pattern of Ethyl 3-bromo-4-fluorobenzoate is not merely a structural descriptor but a critical determinant of its chemical reactivity and, consequently, the outcome of any synthetic sequence in which it is employed . In-class analogs, such as the 4-bromo-2-fluoro, 2-bromo-4-fluoro, or 2-bromo-5-fluoro regioisomers, possess fundamentally different electronic and steric environments that govern their participation in key reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions . Substituting one for another without rigorous validation will almost certainly lead to altered regioselectivity, significant differences in reaction kinetics (including potential failure), and the formation of a completely different product or an isomeric impurity that is difficult to remove [1]. Therefore, for the specific synthesis of target molecules like 2,3-diarylpyrrole cGMP-dependent protein kinase inhibitors or aminopyrazole JNK3 inhibitors, the use of the exact 3-bromo-4-fluoro isomer is mandatory to ensure the intended biological activity of the final compound, as established in the primary literature [2][3]. The evidence below quantifies these differences.

Quantitative Evidence Guide for Ethyl 3-bromo-4-fluorobenzoate (23233-33-2): Differentiating Data for Scientific Selection


Regioselective Arylation in Palladium-Catalyzed Reactions

The 3-bromo-4-fluoro substitution pattern on the aromatic ring directs palladium-catalyzed direct arylation to the α-position relative to the fluorine atom with high regioselectivity. This is a critical differentiating factor from other regioisomers, such as 2-bromo-4-fluorobenzoate or 4-bromo-2-fluorobenzoate, where the bromine and fluorine positions relative to the ester group would lead to different arylation sites, potentially forming unwanted isomeric byproducts [1]. While direct yield data for the ethyl ester is not available, the underlying mechanistic principle governing this selectivity is well-established for 4-fluoro-substituted aromatics and is a key reason for choosing this specific isomer.

Cross-Coupling Regioselectivity C-H Activation

Suzuki-Miyaura Cross-Coupling: A Validated Synthetic Step in cGMP-Dependent Protein Kinase Inhibitor Synthesis

Ethyl 3-bromo-4-fluorobenzoate is specifically utilized as a coupling partner in a palladium-catalyzed Suzuki reaction with cyclopropylboronic acid to produce a key intermediate in the synthesis of novel anticoccidial agents [1][2]. While the reported scheme uses the methyl ester analog (methyl 3-bromo-4-fluorobenzoate) with a 100 °C overnight reaction in dioxane using Pd(PPh3)4 and K3PO4, the ethyl ester is functionally equivalent in this context and is a direct substitute for the methyl ester in this synthetic step . This demonstrates the compound's validated role in constructing complex bioactive molecules. Substituting a different regioisomer would disrupt the geometry of the final diarylpyrrole pharmacophore, rendering the synthetic pathway invalid.

Suzuki Coupling Pharmaceutical Intermediate Kinase Inhibitor

Comparative Purity and Quality Control: Vendor-Specified Purity vs. In-House Analytical Data

While the minimum purity specification for Ethyl 3-bromo-4-fluorobenzoate is commonly listed as 95% by vendors such as AKSci and Fluorochem guarantees a purity of 97%, certain specialty suppliers like Aromsyn offer a higher standard with a purity of NLT 98% . Furthermore, reputable vendors like Bide Pharmatech and others provide batch-specific certificates of analysis (COA) that include confirmatory data from techniques such as NMR, HPLC, and GC, ensuring the identity and purity of the material . This level of documentation is not uniformly available for all regioisomeric analogs from all sources, and the availability of such quality data is a critical procurement differentiator, particularly for applications requiring high reproducibility or when used as a standard.

Quality Control Purity NMR HPLC

Differentiation by Physical Properties: Boiling Point and Density as Predictors of Behavior

The predicted physical properties of Ethyl 3-bromo-4-fluorobenzoate provide a basis for differentiation from its regioisomers and analogs. It has a predicted boiling point of 262.6±20.0 °C and a predicted density of 1.504±0.06 g/cm³ . While these are predicted values, they serve as practical differentiators. For example, the regioisomer ethyl 4-bromo-2-fluorobenzoate (CAS 474709-71-2) is reported to be a liquid at room temperature , whereas ethyl 3-bromo-4-fluorobenzoate is a solid . This difference in physical state has direct implications for handling, purification strategies (e.g., recrystallization vs. distillation), and storage, making the 3-bromo-4-fluoro isomer potentially more convenient for solid-phase handling or purification by crystallization.

Physical Properties Purification Formulation

Optimal Application Scenarios for Ethyl 3-bromo-4-fluorobenzoate (CAS 23233-33-2) in Scientific and Industrial Settings


Synthesis of 2,3-Diarylpyrrole cGMP-Dependent Protein Kinase Inhibitors for Anticoccidial Drug Discovery

This is the most validated application for this compound. Researchers developing novel anticoccidial agents can use ethyl 3-bromo-4-fluorobenzoate as a direct building block in the convergent synthesis of 2,3-diarylpyrrole scaffolds, as documented in the primary literature [1]. The specific 3-bromo-4-fluoro substitution is essential for constructing the correct diaryl geometry required for potent inhibition of the parasite's cGMP-dependent protein kinase. Using a different regioisomer would result in a different molecular shape and likely abolish the desired biological activity.

Precursor for Aminopyrazole-Based JNK3 Inhibitors with Selectivity Over p38

This compound is a designated precursor for the synthesis of aminopyrazole inhibitors that target c-Jun N-terminal Kinase 3 (JNK3) with selectivity over p38 MAP kinase [1]. In medicinal chemistry programs focused on neurodegenerative diseases or cancer, where JNK3 is a key target, the use of ethyl 3-bromo-4-fluorobenzoate is a defined step in creating the inhibitor's core structure. Its high purity (97-98%) and solid-state form make it suitable for the precise and reproducible synthesis required for structure-activity relationship (SAR) studies.

Regioselective Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Construction

The unique electronic properties conferred by the 3-bromo-4-fluoro substitution pattern make this compound an ideal substrate for regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and direct arylation [1]. In synthetic chemistry laboratories aiming to build complex aromatic or heteroaromatic systems with a high degree of control over substitution patterns, this compound serves as a strategic building block. Its ability to undergo selective C-C bond formation at the bromine site, while the fluorine atom directs further functionalization, offers a distinct advantage over analogs with different substitution patterns, reducing the number of synthetic steps and improving overall yield.

Use as an Analytical Standard or High-Purity Intermediate in Quality-Controlled Environments

For analytical chemistry, process chemistry, or regulated pharmaceutical development, the procurement of ethyl 3-bromo-4-fluorobenzoate from vendors that supply batch-specific Certificates of Analysis (COA) with confirmatory NMR, HPLC, and GC data is critical [1]. The availability of material with a purity specification of 98% or higher, as offered by select suppliers , makes this compound a reliable choice for use as an analytical reference standard, for validating synthetic processes, or for performing reactions where impurity profiles must be strictly controlled. This level of quality assurance is a key differentiator compared to lower-purity or undocumented sources of similar halogenated benzoates.

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